(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

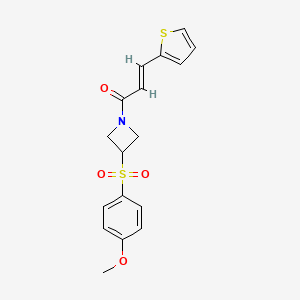

The compound (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one features a conjugated enone system (prop-2-en-1-one) in the E-configuration, a thiophen-2-yl group, and a 4-methoxyphenylsulfonyl-substituted azetidine ring. The azetidine (4-membered nitrogen-containing ring) contributes to conformational rigidity, while the sulfonyl group introduces electron-withdrawing properties. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar, conjugated systems.

Properties

IUPAC Name |

(E)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-22-13-4-7-15(8-5-13)24(20,21)16-11-18(12-16)17(19)9-6-14-3-2-10-23-14/h2-10,16H,11-12H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSQAXONHATQSA-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features several notable functional groups:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Sulfonyl group : Enhances solubility and biological activity.

- Thiophene moiety : Potentially contributes to its electronic properties and interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for bacterial cell wall synthesis. The sulfonyl group plays a key role in binding to transpeptidase enzymes , also known as penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By inhibiting these enzymes, the compound disrupts bacterial growth and replication .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Low |

Data derived from comparative studies assessing the efficacy of various sulfonyl derivatives against common pathogens .

Anti-inflammatory Properties

Preliminary research indicates that the compound may possess anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines. This aspect is particularly relevant in conditions such as arthritis and other inflammatory diseases. In vitro studies have shown a reduction in inflammatory markers when cells are treated with this compound .

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized various derivatives of azetidine compounds, including this compound. The study utilized the agar disc diffusion method to evaluate antibacterial activity against standard strains. Results indicated that compounds with similar structural features exhibited significant antibacterial effects, supporting the hypothesis that modifications to the azetidine structure can enhance biological activity .

Case Study 2: Inhibition of Enzyme Activity

Another investigation focused on the inhibition of transpeptidase activity by this compound. Using molecular docking simulations, researchers identified key binding interactions between the sulfonyl group and active sites on the enzyme. The results suggested that modifications to the thiophene ring could further enhance binding affinity and specificity .

Comparison with Similar Compounds

Chalcone Derivatives with Varied Substituents

Example Compounds :

- (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one (): Lacks the sulfonylazetidine group but shares the enone-thiophene core. The hydroxyl group increases acidity and hydrogen-bonding capacity compared to the methoxy-sulfonyl group in the target compound.

- (2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (): A simpler chalcone derivative without the azetidine-sulfonyl moiety. It serves as a precursor in pyrimidine synthesis and exhibits antibacterial and antioxidant activities .

Key Differences :

- The azetidine ring may reduce metabolic degradation compared to linear chains in simpler chalcones.

Sulfonylazetidine-Containing Analogs

Example Compounds :

- (E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (): Replaces the methoxy group with a chloro substituent. Chlorine’s electron-withdrawing nature and hydrophobicity may alter solubility and membrane permeability compared to the methoxy group .

- 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one (): Saturated propan-1-one chain instead of the enone system. The lack of conjugation reduces planarity and electronic delocalization, likely diminishing bioactivity .

Key Differences :

- Substituent Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups modulate electronic properties, affecting interactions with biological targets.

- Conjugation: The E-enone system in the target compound enables π-π stacking and charge-transfer interactions, unlike the saturated analog.

Thiophene-Containing Enones with Heterocyclic Modifications

Example Compounds :

- (2E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (): Features a dimethylamino group (electron-donating) instead of sulfonylazetidine. The amino group increases basicity and solubility in acidic environments .

- (E)-1-(4-Morpholinophenyl)-3-aryl-prop-2-en-1-ones (): Morpholine substituent provides a polar, water-soluble heterocycle, contrasting with the sulfonylazetidine’s rigidity and electronegativity .

Key Differences :

- Electronic Properties: Sulfonylazetidine’s electron-withdrawing nature may stabilize negative charges in transition states during enzymatic interactions, unlike electron-donating groups (e.g., dimethylamino).

- Solubility: Morpholine and dimethylamino groups enhance aqueous solubility, whereas sulfonylazetidine may favor lipid membrane penetration.

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for preparing (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation between a ketone-bearing azetidine sulfonyl group and a thiophene aldehyde. For example:

- Step 1 : Prepare the azetidine sulfonyl precursor by sulfonylation of 3-aminoazetidine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 2 : React the sulfonylated azetidine with thiophene-2-carbaldehyde in ethanol/NaOH at room temperature to form the α,β-unsaturated ketone (enone) via aldol condensation .

- Key variables : Solvent polarity (e.g., ethanol vs. THF), base strength (NaOH vs. KOH), and reaction time (typically 12–24 hours).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How does the sulfonyl group influence the compound’s reactivity?

The 4-methoxyphenylsulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitutions (e.g., halogenation) to the electron-rich thiophene ring. It also enhances stability against hydrolysis compared to non-sulfonylated analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties?

- DFT calculations (B3LYP/6-31G* basis set) model the HOMO-LUMO gap to predict charge transfer behavior. For similar enones, HOMO energies localize on the thiophene ring, while LUMO resides on the enone system, suggesting potential for π-π interactions in biological targets .

- Molecular docking can simulate binding affinities to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the sulfonyl group and active-site residues .

Q. How to resolve contradictions in reported solubility or stability data?

Discrepancies often arise from:

- Solvent polarity : Higher solubility in DMSO vs. methanol due to the sulfonyl group’s polarity.

- pH sensitivity : The enone moiety may degrade under acidic conditions (pH < 4), necessitating buffered solutions for biological assays .

- Validation : Compare multiple techniques (e.g., HPLC purity ≥95% vs. NMR integration) .

Q. What strategies optimize the compound’s bioactivity through structural modification?

- Substituent variation :

- Hybrid analogs : Fuse the azetidine ring with pyridine or quinoline scaffolds to modulate steric effects .

Q. How to analyze crystallographic data for this compound?

- XRD parameters :

- Deposition : Data are archived in the Cambridge Structural Database (CCDC entry: 1988019 for related compounds) .

Methodological Tables

Q. Table 1. Synthetic Conditions for Enone Derivatives

| Precursor | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonylated azetidine | NaOH | Ethanol | 72 | |

| Thiophene-2-carbaldehyde | KOH | THF | 65 |

Q. Table 2. Key Spectral Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.85 (d, J = 15.5 Hz, CH=CH) | E-configuration confirmed |

| ¹³C NMR | δ 190.2 (C=O) | Enone carbonyl |

| FT-IR | 1648 cm⁻¹ (C=O) | Conjugated ketone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.